- Synthesis of N'-adamantyl-N-Fmoc-O-acetyl-L-tyramine, Shenyang Huagong Daxue Xuebao, 2011, 25(3), 229-231

Cas no 92954-90-0 (Fmoc-Tyr-OH)

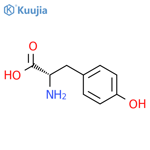

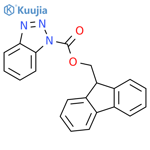

Fmoc-Tyr-OH structure

Nom du produit:Fmoc-Tyr-OH

Numéro CAS:92954-90-0

Le MF:C24H21NO5

Mégawatts:403.427246809006

MDL:MFCD00134890

CID:61593

PubChem ID:6957986

Fmoc-Tyr-OH Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

- Fmoc-L-Tyrsine

- Fmoc-Tyr-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine

- (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID

- Fmoc-L-Tyr-OH

- Nalpha-Fmoc-L-tyrosine

- N-Fmoc-L-tyrosine

- 9-fluorenylmethyloxycarbonyl tyrosine

- FMOC-L-TYROSINE

- FMOC-TYR

- FMOC-TYROSINE

- Fmoc-Tyrosine-OH

- Fmoc-yrosine

- N-Fmoc-L-tyrosine-OH

- Nα-Fmoc-L-tyrosine

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine (ACI)

- L

- (2S)-2-(((9H-Fluoren-9-yl)methoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

- (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid

- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-(4-hydroxyphenyl)propanoic acid

- (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

- Fmoc Y

- N-(9-Fluorenylmethoxycarbonyl)tyrosine

- N-(Fluorenyl-9-methoxycarbonyl)-terminated tyrosine

- N-9-Fluorenylmethoxycarbonyl-L-tyrosine

-

- MDL: MFCD00134890

- Piscine à noyau: 1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1

- La clé Inchi: SWZCTMTWRHEBIN-QFIPXVFZSA-N

- Sourire: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1

- BRN: 3573123

Propriétés calculées

- Qualité précise: 403.141973g/mol

- Charge de surface: 0

- XLogP3: 4.3

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 5

- Nombre de liaisons rotatives: 7

- Masse isotopique unique: 403.141973g/mol

- Masse isotopique unique: 403.141973g/mol

- Surface topologique des pôles: 95.9Ų

- Comptage des atomes lourds: 30

- Complexité: 580

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

- Charge de surface: 0

- Nombre d'tautomères: 4

Propriétés expérimentales

- Couleur / forme: Poudre cristalline blanche à blanc cassé

- Dense: 1.336

- Point de fusion: 182-187 ºC

- Point d'ébullition: 672.6℃ at 760 mmHg

- Point d'éclair: 360.6°C

- Indice de réfraction: 1.651

- Le PSA: 95.86000

- Le LogP: 4.31750

- Activités optiques: [α]20/D −22±2°, c = 1% in DMF

- Rotation spécifique: -22 º (c=1%, DMF)

Fmoc-Tyr-OH Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S22-S24/25

-

Identification des marchandises dangereuses:

- Conditions de stockage:2-8°C

- Terminologie du risque:R36/37/38

Fmoc-Tyr-OH PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W009003-500mg |

Fmoc-Tyr-OH |

92954-90-0 | 500mg |

¥350 | 2024-04-16 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F96830-5g |

Fmoc-Tyr-OH |

92954-90-0 | 5g |

¥48.0 | 2021-09-09 | ||

| Enamine | EN300-81247-1.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid |

92954-90-0 | 95% | 1.0g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-81247-5.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid |

92954-90-0 | 95% | 5.0g |

$21.0 | 2024-05-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-235205B-250g |

Fmoc-Tyr-OH, |

92954-90-0 | 250g |

¥3384.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809877-25g |

Fmoc-Tyr-OH |

92954-90-0 | 97% | 25g |

¥340.00 | 2022-01-14 | |

| BAI LING WEI Technology Co., Ltd. | 262344-1G |

N-Fmoc-L-tyrosine, 97% |

92954-90-0 | 97% | 1G |

¥ 60 | 2022-04-26 | |

| Fluorochem | M03429-100g |

Fmoc-Tyr-OH |

92954-90-0 | 97% | 100g |

£128.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116801-1g |

Fmoc-Tyr-OH |

92954-90-0 | 97% | 1g |

¥32.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116801-25g |

Fmoc-Tyr-OH |

92954-90-0 | 97% | 25g |

¥177.90 | 2023-09-03 |

Fmoc-Tyr-OH Méthode de production

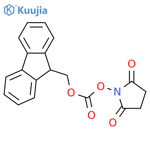

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Water ; pH 11, cooled

1.2 Solvents: 1,4-Dioxane ; cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Solvents: 1,4-Dioxane ; cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

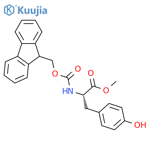

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: N,N-Dimethylaniline , Aluminum chloride Solvents: Dichloromethane ; 8 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

- An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminum trichloride and N,N-dimethylaniline, Journal of Peptide Research, 2004, 63(4), 383-387

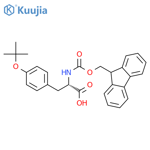

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Amberlyst 15 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt

Référence

- Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis, Russian Journal of Bioorganic Chemistry, 2016, 42(2), 143-152

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Référence

- Synthesis and characterization of a novel ester-based nucleoamino acid for the assembly of aromatic nucleopeptides for biomedical applications, International Journal of Pharmaceutics, 2011, 415(1-2), 206-210

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Acetonitrile , Water ; 2 h, rt

Référence

- Benzotriazole reagents for the syntheses of Fmoc-, Boc-, and Alloc-protected amino acids, Synlett, 2011, (14), 2013-2016

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Référence

- Total solid-phase synthesis of dehydroxy fengycin derivatives, Journal of Organic Chemistry, 2018, 83(24), 15297-15311

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: N,N-Dimethylaniline , Aluminum chloride Solvents: Dichloromethane ; rt

1.2 Reagents: Hydrogen ion Solvents: Water ; rt

1.2 Reagents: Hydrogen ion Solvents: Water ; rt

Référence

- Alternative and chemoselective deprotection of the α-amino and carboxy functions of N-Fmoc-amino acid and N-Fmoc-dipeptide methyl esters by modulation of the molar ratio in the AlCl3/N,N-dimethylaniline reagent system, European Journal of Organic Chemistry, 2004, (21), 4437-4441

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 4 h, rt

Référence

- New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol, Organic Letters, 2012, 14(24), 6346-6349

Fmoc-Tyr-OH Raw materials

- N-Fmoc-1H-benzotriazole

- Fmoc-Tyr(tBu)-OH

- L-Tyrosine

- Fmoc-OSu

- (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Fmoc-Tyr-OH Preparation Products

Fmoc-Tyr-OH Littérature connexe

-

Rajamani Rajmohan,Ravichandran Rathnakowsiha,Srinivasan Prakadeesh,Pothiappan Vairaprakash New J. Chem. 2022 46 15538

-

Sudhirkumar Shinde,Jayashree Selvalatchmanan,Anil Incel,Maedeh Akhoundian,Anne K. Bendt,Federico Torta New J. Chem. 2018 42 8603

-

Mamidi Samarasimhareddy,Guy Mayer,Mattan Hurevich,Assaf Friedler Org. Biomol. Chem. 2020 18 3405

-

Sunil R. Tivari,Siddhant V. Kokate,Enrique Delgado-Alvarado,Manoj S. Gayke,Amol Kotmale,Harun Patel,Iqrar Ahmad,Elizabeth M. Sobhia,Siva G. Kumar,Bianey García Lara,Vicky D. Jain,Yashwantsinh Jadeja RSC Adv. 2023 13 24250

-

Yanjie Mao,Teng Su,Qing Wu,Chuanan Liao,Qigang Wang Chem. Commun. 2014 50 14429

92954-90-0 (Fmoc-Tyr-OH) Produits connexes

- 86123-10-6(Fmoc-D-Phe-OH)

- 71989-38-3(Fmoc-Tyr(tBu)-OH)

- 138774-94-4(Fmoc-D-2-Nal-OH)

- 119062-05-4((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid)

- 71989-40-7(N-Fmoc-O-benzyl-L-tyrosine)

- 949-67-7(L-Tyrosine Ethyl Ester)

- 35661-40-6(Fmoc-Phe-OH)

- 125700-34-7(Fmoc-[15N]Tyrosine)

- 135944-09-1(Fmoc-D-HoPhe-OH)

- 537-49-5(N-Methyl-L-tyrosine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:92954-90-0)Fmoc-Tyr-OH

Pureté:99%

Quantité:500g

Prix ($):373.0